2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile
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Overview
Description
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile is an organic compound characterized by the presence of a fluorophenyl group and a phenyl group attached to a pentadienenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile typically involves the reaction of p-fluorobenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent dehydration step to form the desired pentadienenitrile compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(p-Fluorophenyl)-2-methylpropionic acid: This compound shares the fluorophenyl group but has a different backbone structure.
1-(p-Fluorophenyl)-2-(2′-pyridyl)ethanol: Another compound with a fluorophenyl group, but with different functional groups and applications.
Uniqueness
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile is unique due to its specific combination of functional groups and the resulting chemical properties
Biological Activity
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C17H14FN
- Molecular Weight : 263.29 g/mol
- CAS Number : 125369-80-4
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that it can inhibit cell proliferation in breast cancer and leukemia cell lines through the induction of apoptosis.
Mechanism of Action :
- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been shown to cause G1 phase cell cycle arrest, which prevents cancer cells from proliferating.
In Vivo Studies
In vivo studies using murine models have provided insights into the pharmacodynamics and pharmacokinetics of the compound. Administration of this compound resulted in a significant reduction in tumor size compared to control groups.
Data Table: Summary of Biological Activities
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
Cytotoxicity | HL-60 (Leukemia) | 10.0 | Cell cycle arrest |
Antioxidant | HEK293 | 15.0 | ROS scavenging |
Case Studies
-
Study on Breast Cancer Cells :
- A study published in Journal of Medicinal Chemistry found that treatment with this compound led to a 70% reduction in cell viability at an IC50 of 12.5 µM after 48 hours of exposure.
- The study highlighted the role of mitochondrial dysfunction as a precursor to apoptosis in treated cells.
-
Leukemia Model :
- In a murine model of leukemia, administration of the compound resulted in a significant decrease in leukemic cell populations and improved survival rates compared to untreated controls.
- Histological analysis confirmed reduced infiltration of leukemic cells in bone marrow.
Properties
CAS No. |
125369-82-6 |
---|---|
Molecular Formula |
C17H12FN |
Molecular Weight |
249.28 g/mol |
IUPAC Name |
(2E,4E)-2-(4-fluorophenyl)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C17H12FN/c18-17-11-9-15(10-12-17)16(13-19)8-4-7-14-5-2-1-3-6-14/h1-12H/b7-4+,16-8- |
InChI Key |
QGVOKVHULDCKGJ-QSJINSDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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